molecular formula C6H11ClIN B2470806 (3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride CAS No. 2418673-39-7

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

Cat. No. B2470806
CAS RN: 2418673-39-7
M. Wt: 259.52
InChI Key: DNDKUGMRPJINBI-UHFFFAOYSA-N
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Description

“(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride” is a compound with the IUPAC name (3-iodobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride . It has a molecular weight of 259.52 . The compound is a white solid .


Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentanes (BCPs), which are important bioisosteres of 1,4-disubstituted arenes, is typically achieved via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.01,3]pentane (TCP) with alkyl halides . This chemistry displays broad substrate scope and functional group tolerance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H . This indicates that the compound consists of a bicyclic structure with an iodine atom attached to one of the carbon atoms in the ring.


Chemical Reactions Analysis

The chemical reactions involving BCPs are typically strain release reactions . BCPs bearing carbon and halogen substituents can be synthesized under mild reaction conditions .


Physical And Chemical Properties Analysis

The compound is a white solid . Its molecular weight is 259.52 . The InChI code is 1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H .

Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The compound can be used in the synthesis of 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes . This strategy allows for the direct installation of an azido group, a versatile synthetic handle for the bicyclo[1.1.1]pentane framework .

Bioisostere in Drug Design

Bicyclo[1.1.1]pentane (BCP), which can be derived from the compound, is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . It generally offers high passive permeability, high water solubility, and improved metabolic stability .

Synthesis of BCP Triazole Building Blocks

The compound can be used in the synthesis of different BCP triazole building blocks . This is achieved by Cu(I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .

Synthesis of Multiply Substituted BCP Triazoles

The methodologies mentioned above can be further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This gives entry to the synthesis of multiply substituted BCP triazoles either on a modular or a one-pot basis .

Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentane Derivatives

The compound can be used in the synthesis of unsymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane derivatives . This is a significant advancement in the synthetic chemistry of BCP .

Synthesis of 3-Substituted Bicyclo[1.1.1]pent-1-ylamine Derivatives

The compound can be used in the synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This is achieved through radical multicomponent carboamination of [1.1.1]propellane .

properties

IUPAC Name

(3-iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDKUGMRPJINBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

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